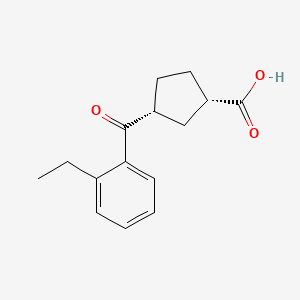

(1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid

Description

(1S,3R)-3-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane-derived carboxylic acid featuring a stereospecific (1S,3R) configuration and a 2-ethylbenzoyl substituent.

Properties

IUPAC Name |

(1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-10-5-3-4-6-13(10)14(16)11-7-8-12(9-11)15(17)18/h3-6,11-12H,2,7-9H2,1H3,(H,17,18)/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEDYVCNZCWUGU-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2CCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1C(=O)[C@@H]2CC[C@@H](C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Introduction of the 2-Ethylbenzoyl Group: This step involves the Friedel-Crafts acylation of the cyclopentane ring using 2-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an appropriate precursor, such as a primary alcohol or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of (1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Carbon dioxide, water.

Reduction: Primary alcohol.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Stereochemical Impact on Enzyme Interactions

Substituent Effects on Pharmacokinetics and Binding

- Aromatic vs.

- Electron-Withdrawing Groups : The 4-bromophenylcarbamoyl group in VP-4543 may stabilize hydrogen bonding in synthetic intermediates, whereas the trifluoromethyl groups in BCF3 enhance metabolic stability .

Biological Activity

(1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid is a chiral compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a 2-ethylbenzoyl group and a carboxylic acid group. Its molecular formula is , and it possesses unique structural characteristics that contribute to its biological activity.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 246.30 g/mol |

| IUPAC Name | (1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of (1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as a ligand in biochemical assays, modulating enzyme-substrate interactions and influencing various cellular pathways .

Potential Therapeutic Applications

Research indicates that this compound has potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

- Analgesic Activity : The compound has been investigated for its analgesic effects, which could lead to the development of new pain management therapies .

Case Studies and Research Findings

Several studies have explored the biological implications of (1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid:

- Study on Enzyme Inhibition : A study evaluated the compound's ability to inhibit specific enzymes involved in inflammatory pathways. Results indicated that the compound effectively reduced enzyme activity, suggesting its potential as an anti-inflammatory agent.

- Binding Affinity Analysis : Research involving radioligand-binding assays demonstrated that (1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid binds to certain receptors with high affinity. This property is crucial for its role as a potential therapeutic agent in drug design .

Comparative Analysis with Similar Compounds

The biological activity of (1S,3R)-3-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid can be compared with similar compounds to highlight its uniqueness:

| Compound | IC50 (μM) | Notes |

|---|---|---|

| (1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid | 0.190 ± 0.060 | Exhibits similar anti-inflammatory properties |

| (1S,3R)-3-(2-ethylphenyl)cyclopentane-1-carboxylic acid | 0.054 ± 0.016 | Higher potency in receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.